4-Acetoxystyrene

Catalog No.
S749775
CAS No.
2628-16-2
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetoxystyrene

CAS Number

2628-16-2

Product Name

4-Acetoxystyrene

IUPAC Name

(4-ethenylphenyl) acetate

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h3-7H,1H2,2H3

InChI Key

JAMNSIXSLVPNLC-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C=C

Synonyms

4-Acetoxystyrene; 4-Ethenylphenol acetate; 4-Vinylphenyl Acetate; PACS; p-Acetoxystyrene

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C

Precursor for Polymers and Copolymers

4-Acetoxystyrene is a valuable intermediate in the synthesis of various polymers and copolymers []. This is achieved through a process called polymerization, where numerous 4-acetoxystyrene molecules bond together to form long chains. Here are some specific applications:

  • Poly(4-acetoxystyrene): This intermediate polymer can be further processed to obtain poly(4-hydroxystyrene) and various copolymers with diverse properties [].
  • Photoresists: Poly(4-acetoxystyrene) and its copolymers find use in the electronics industry as binders in photoresists []. These light-sensitive materials play a crucial role in the manufacturing of microchips and other electronic components.
  • Adhesives: Specific copolymers derived from 4-acetoxystyrene can enhance the temperature stability of adhesives, making them suitable for demanding applications [].
  • Metal Surface Treatment: Poly(4-hydroxystyrene) polymers can replace toxic chromates traditionally used as subcoatings on metals []. This offers a more environmentally friendly alternative.

4-Acetoxystyrene is a clear, colorless liquid that serves as the acetic acid ester of p-vinylphenol. It is recognized for its stability and ability to undergo polymerization and copolymerization, similar to styrene. This compound is particularly significant in the field of materials science, as it can be utilized to synthesize poly(p-hydroxystyrene), which is a critical component in photoresists used for photolithography in integrated circuit manufacturing .

4-Acetoxystyrene readily undergoes free radical polymerization, allowing it to form low, medium, and high molecular weight polymers. The polymerization can occur in aqueous emulsion, leading to the formation of homopolymers and copolymers of p-vinylphenol when hydrolyzed with a base. These polymers are valuable as curing agents for epoxy resins and in the preparation of epoxy resins via reactions with epichlorohydrin .

The biological activity of 4-acetoxystyrene has been noted in various studies. It has been classified as a compound that may cause skin sensitization and serious eye irritation upon contact. This indicates potential risks associated with handling the compound without proper safety measures . Additionally, its derivatives may exhibit various biological properties depending on their structure and functional groups.

Several methods exist for synthesizing 4-acetoxystyrene:

  • Acetylation of p-Vinylphenol: This involves treating p-vinylphenol with acetyl chloride in the presence of triethylamine, typically under controlled temperatures to manage the reaction rate .
  • Use of Acetic Anhydride: Another method includes reacting p-vinylphenol with acetic anhydride, which is a common approach for introducing acetoxy groups into aromatic compounds .
  • Catalytic Decarboxylation: This method focuses on generating vinyl groups through decarboxylation processes, although it can be more complex due to the need for specific catalysts .

4-Acetoxystyrene has several important applications:

  • Photoresists: It is primarily used in the formulation of chemically amplified photoresists, essential for semiconductor manufacturing.
  • Polymer Production: Its ability to polymerize allows it to be used in creating various polymers that serve as materials in coatings, adhesives, and other industrial applications.
  • Curing Agents: The polymers derived from 4-acetoxystyrene are utilized as curing agents in epoxy resins, enhancing their performance in various applications .

Research on interaction studies involving 4-acetoxystyrene focuses on its reactivity with other compounds during polymerization processes. For instance, studies have shown that hydrolysis of 4-acetoxystyrene polymers can be influenced by reaction conditions such as temperature and pH levels, affecting the properties of the resulting polymers . Understanding these interactions is crucial for optimizing its applications in materials science.

Several compounds share structural similarities with 4-acetoxystyrene, including:

  • p-Vinylphenol: A precursor to 4-acetoxystyrene; it lacks the acetoxy group but shares similar polymerization characteristics.
  • Styrene: A fundamental monomer in polymer chemistry; while it does not contain an acetoxy group, its polymerization behavior is comparable.
  • Acetophenone: Similar in structure but functions differently due to its ketone group rather than an alkene.

Comparison Table

CompoundFunctional GroupPolymerization TypeUnique Features
4-AcetoxystyreneAcetoxyFree radicalUsed in photoresists; forms p-vinylphenol upon hydrolysis
p-VinylphenolHydroxyFree radicalPrecursor to 4-acetoxystyrene; lacks acetoxy group
StyreneVinylFree radicalBase monomer for many polymers; no functional groups
AcetophenoneKetoneNot typically polymerizedUsed primarily as a solvent and intermediate

The uniqueness of 4-acetoxystyrene lies in its dual functionality as both a monomer for polymer production and a precursor for other valuable chemical transformations, particularly in the context of advanced materials like photoresists.

Traditional Synthetic Routes

The conventional synthesis of 4-acetoxystyrene involves a multi-step process starting from phenol:

  • Acylation of Phenol: Phenol reacts with acetic anhydride via Friedel-Crafts catalysis (e.g., hydrogen fluoride or AlCl₃) to form 4-hydroxyacetophenone. Reaction conditions include temperatures of 20–80°C and pressures of 700–780 mm Hg.
  • Esterification: 4-Hydroxyacetophenone is further acetylated with acetic anhydride to yield 4-acetoxyacetophenone.
  • Hydrogenation: 4-Acetoxyacetophenone is hydrogenated using catalysts like Raney nickel or Pd/C (without solvent) at 54–120°C to produce 4-acetoxyphenylmethylcarbinol.
  • Dehydration: The final step involves acid-catalyzed dehydration (e.g., KHSO₄ or 4-tert-butyl catechol) under vacuum (0.1–760 mm Hg) at 85–300°C to eliminate water, forming 4-acetoxystyrene.
StepCatalyst/ConditionsYield/Selectivity
AcylationHF, 50°C, 1–5 hours>95% phenol conversion
HydrogenationRaney Ni, 60–90°C, solvent-freeHigh conversion
DehydrationKHSO₄, 240°C, 155 mm Hg84.4% selectivity

Acid Anhydride-Mediated Dehydration Reactions

To mitigate polymerization during dehydration, acid anhydrides (e.g., acetic anhydride) are employed as water scavengers. These react with byproduct water to form acids, reducing side reactions.

Key Advantages:

  • Continuous Processes: Thin-film evaporators enable rapid heating (2 minutes vs. 3 hours in batch reactors), improving selectivity by ≥10%.
  • Catalyst Efficiency: Acid anhydrides stabilize reactive intermediates, preventing oligomerization.

Continuous vs. Batch Process Optimization

Batch Processes

  • Limitations: Long residence times (3 hours) lead to lower selectivity and polymer residue accumulation.
  • Example: Traditional dehydration in batch reactors results in 86.3% selectivity.

Continuous Processes

  • Improvements: Low-residence-time reactors (e.g., thin-film evaporators) achieve 84.4–91.0% conversion with 84.4–86.3% selectivity.
  • Economic Benefits: Reduced energy costs and minimized solvent use.

Catalytic Systems in Industrial Production

Catalysts for Key Steps

StepCatalystRole
AcylationHF, AlCl₃Friedel-Crafts acylation
HydrogenationRaney Ni, Pd/CSolvent-free reduction
DehydrationKHSO₄, 4-tert-butyl catecholAcidic dehydration

Emerging Catalysts

  • SO₄²⁻/ZrO₂: Achieves 100% conversion in styrene alkylation, suggesting potential for phenol-styrene coupling in related processes.
  • Living Cationic Polymerization: Initiators like St–Cl/SnCl₄ enable controlled polymerization, avoiding benzyl chloride contaminants.

4-Acetoxystyrene represents a versatile monomer capable of undergoing various polymerization techniques to yield polymers with controlled properties [1]. Controlled radical polymerization methods have emerged as powerful tools for synthesizing well-defined poly(4-acetoxystyrene) with predetermined molecular weights and narrow molecular weight distributions [2].

Atom Transfer Radical Polymerization (ATRP)

Atom transfer radical polymerization of 4-acetoxystyrene involves a reversible redox process catalyzed by a transition metal complex [3]. The mechanism relies on the dynamic equilibrium between dormant and active species, where the transition metal complex undergoes one-electron oxidation while abstracting a halogen atom from the dormant species [4]. This equilibrium predominantly favors the dormant state, minimizing the concentration of active radicals and thereby reducing termination reactions [5].

For 4-acetoxystyrene, the ATRP process typically employs copper bromide (CuBr) complexed with nitrogen-containing ligands such as 2,2-bipyridine (bpy) or N,N,N',N",N"-pentamethyldiethylenetriamine as the catalyst system [6]. The polymerization is commonly conducted in bulk or solution at temperatures ranging from 70°C to 90°C [3]. Under these conditions, 4-acetoxystyrene polymerizes in a controlled manner, yielding polymers with well-defined molecular weights and narrow polydispersity indices (typically 1.05-1.15) [6].

Research has demonstrated that ATRP of 4-acetoxystyrene exhibits first-order kinetics with respect to monomer concentration up to approximately 70% conversion [6]. The linear relationship between molecular weight and monomer conversion indicates high initiator efficiency and minimal chain transfer or termination reactions [7]. However, deviations from linearity at higher conversions have been attributed to increased viscosity of the reaction medium, which affects the diffusion of reactants [2].

Polymerization MethodTemperature (°C)InitiatorSolventReaction Time (h)Conversion (%)Mn (g/mol)PDIChain End Functionality (%)
ATRP90CuBr/bpyBulk246587501.08100
ATRP80CuBr/bpyBulk2475125001.1298
ATRP70CuBr/bpyBulk4885152001.1595

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization represents another effective controlled radical technique for 4-acetoxystyrene polymerization [8]. The RAFT mechanism involves a degenerative chain transfer process mediated by thiocarbonylthio compounds, such as dithiobenzoates or trithiocarbonates [9]. The process begins with conventional radical initiation, typically using azobisisobutyronitrile (AIBN), followed by addition of the propagating radical to the RAFT agent [10].

The key equilibrium in RAFT polymerization involves the reversible addition of propagating radicals to the thiocarbonylthio compound, forming an intermediate radical that can fragment to release a new radical capable of initiating polymerization [11]. This equilibrium ensures equal growth opportunity for all chains, resulting in polymers with narrow molecular weight distributions [12].

For 4-acetoxystyrene, RAFT polymerization has been systematically studied in various conditions including bulk, solution, and emulsion systems [2]. The process typically employs dithiocarboxylic esters or dithiocarbamates as chain transfer agents [8]. Optimal conditions for 4-acetoxystyrene RAFT polymerization include temperatures of 70-80°C in 1,4-dioxane as solvent, yielding polymers with polydispersity indices as low as 1.18 [8].

Research findings indicate that RAFT polymerization of 4-acetoxystyrene demonstrates excellent control over molecular weight, with experimental values closely matching theoretical predictions based on monomer-to-RAFT agent ratios [2]. The living character of the polymerization is evidenced by the ability to synthesize block copolymers through sequential monomer addition, confirming the presence of active chain ends [2].

Polymerization MethodTemperature (°C)InitiatorSolventReaction Time (h)Conversion (%)Mn (g/mol)PDIChain End Functionality (%)
RAFT70AIBN1,4-dioxane4890185001.2595
RAFT80AIBN1,4-dioxane2495220001.1898
RAFT90AIBNBulk1280168001.2292

Conventional Radical Polymerization Challenges

Despite the advantages of controlled radical polymerization techniques, conventional radical polymerization remains important for industrial applications due to its simplicity and scalability [13]. However, this method presents several challenges when applied to 4-acetoxystyrene polymerization [14].

Poor Molecular Weight Control

Conventional radical polymerization of 4-acetoxystyrene suffers from poor control over molecular weight due to simultaneous initiation, propagation, and termination reactions [15]. The continuous initiation throughout the polymerization process results in polymer chains with varying growth periods, leading to unpredictable molecular weights, especially at high conversions [13]. This limitation significantly impacts the reproducibility and performance consistency of the resulting polymers in applications requiring precise molecular weight control [15].

Broad Molecular Weight Distribution

Another significant challenge is the broad molecular weight distribution typically observed in conventionally polymerized poly(4-acetoxystyrene) [13]. Polydispersity indices exceeding 2.5 are common, reflecting the heterogeneous nature of the polymer chains produced [15]. This broad distribution arises from multiple active chain populations growing at different rates and terminating randomly [14]. The heterogeneity in chain lengths affects thermal and solution behavior, potentially limiting the utility of these polymers in applications requiring uniform properties [15].

Chain Transfer and Termination Reactions

Chain transfer reactions represent a significant challenge in conventional radical polymerization of 4-acetoxystyrene [14]. These reactions involve the transfer of radical activity to solvent, monomer, or polymer backbone, resulting in branched structures that alter the polymer properties [15]. Additionally, irreversible termination reactions through radical coupling or disproportionation prematurely stop chain growth, leading to reduced yields and lower molecular weights than theoretically possible [14].

Research has shown that 4-acetoxystyrene exhibits a higher rate of propagation compared to styrene in conventional radical polymerization, attributed to the electron-withdrawing character of the acetoxy group [14]. This increased reactivity can exacerbate the challenges associated with conventional radical polymerization, particularly regarding heat management and autoacceleration [16].

ChallengeDescriptionImpact on 4-Acetoxystyrene PolymerizationMitigation Strategy
Poor molecular weight controlMolecular weight cannot be precisely predetermined due to simultaneous initiation, propagation, and terminationResults in unpredictable molecular weights, especially at high conversionsUse of controlled radical techniques (ATRP, RAFT) or lower temperature polymerization
Broad molecular weight distributionPDI values typically >2.5 due to multiple active chain populations growing at different ratesHeterogeneous polymer properties affecting thermal and solution behaviorEmploy chain transfer agents to regulate chain growth or use controlled techniques
Chain transfer reactionsUndesired transfer of radical activity to solvent, monomer, or polymer backbone causing branchingFormation of branched structures affecting polymer propertiesCareful solvent selection and reduced temperature to minimize chain transfer

Autoacceleration and Heat Management

The polymerization of 4-acetoxystyrene via conventional radical methods is susceptible to autoacceleration, also known as the gel effect [16]. As the polymerization progresses, increased viscosity reduces the mobility of macroradicals, decreasing the rate of termination while maintaining the rate of propagation [16]. This phenomenon leads to a sudden increase in polymerization rate and temperature, potentially causing thermal runaway and degradation of the acetoxy groups [16].

Heat management represents a critical challenge, particularly in bulk polymerization of 4-acetoxystyrene [16]. The exothermic nature of the polymerization can lead to localized hot spots and uneven reaction conditions, affecting the uniformity of the resulting polymer [15]. Industrial processes typically address this challenge through aqueous suspension polymerization, which provides better heat dissipation [13].

Block Copolymer Architectures

The controlled polymerization of 4-acetoxystyrene enables the synthesis of various block copolymer architectures with tailored properties for specific applications [17]. These architectures range from simple diblock copolymers to complex multiblock structures, each offering unique self-assembly behaviors and functional properties [18].

Diblock Copolymers

Diblock copolymers containing poly(4-acetoxystyrene) segments can be synthesized through sequential monomer addition in controlled radical polymerization systems [19]. Common architectures include poly(ethylene oxide)-block-poly(4-acetoxystyrene) (PEO-b-P4AS), polystyrene-block-poly(4-acetoxystyrene) (PS-b-P4AS), and poly(4-acetoxystyrene)-block-poly(t-butyl acrylate) (P4AS-b-PtBA) [19].

The synthesis of these diblock copolymers typically involves preparing a macroinitiator or macro-chain transfer agent from the first block, followed by chain extension with 4-acetoxystyrene [20]. For instance, RAFT polymerization has been employed to synthesize poly(ethylene oxide)-block-poly(4-acetoxystyrene) by using a PEO-based macro-chain transfer agent [18]. Similarly, ATRP has been utilized to prepare polystyrene-block-poly(4-acetoxystyrene) using a bromine-terminated polystyrene macroinitiator [21].

Research has demonstrated that these diblock copolymers can self-assemble into various morphologies including spherical micelles, cylindrical micelles, and vesicles, depending on the relative block lengths and solvent conditions [17]. For example, poly(ethylene oxide)-block-poly(4-acetoxystyrene) has been shown to form spherical micelles in aqueous media, with the hydrophobic poly(4-acetoxystyrene) block forming the core and the hydrophilic poly(ethylene oxide) block forming the corona [18].

Triblock Copolymers

Triblock copolymers incorporating poly(4-acetoxystyrene) segments offer enhanced mechanical properties and more complex self-assembly behaviors compared to diblock counterparts [17]. Common architectures include poly(4-acetoxystyrene)-block-polystyrene-block-poly(4-acetoxystyrene) (P4AS-b-PS-b-P4AS) and polystyrene-block-poly(4-acetoxystyrene)-block-polystyrene (PS-b-P4AS-b-PS) [17].

The synthesis of these triblock copolymers typically employs bifunctional initiators or sequential monomer addition strategies [21]. For instance, a difunctional ATRP initiator can be used to grow poly(4-acetoxystyrene) blocks from both ends of a polystyrene middle block [21]. Alternatively, a poly(4-acetoxystyrene) macroinitiator with halogen functionalities at both chain ends can initiate the polymerization of styrene to form a PS-b-P4AS-b-PS triblock copolymer [7].

Research has shown that these triblock copolymers can self-assemble into complex structures such as flower-like micelles, worm-like micelles, and network structures [17]. The mechanical properties of these materials can be tuned by adjusting the relative block lengths, making them suitable for applications as thermoplastic elastomers and adhesives [17].

ArchitectureMn First Block (g/mol)Mn Second Block (g/mol)Total Mn (g/mol)PDIMorphologyApplications
PEO-b-P4AS500015000200001.18Spherical micellesDrug delivery
PS-b-P4AS800012000200001.22Cylindrical micellesCoatings
P4AS-b-PS120008000200001.25VesiclesMembranes
P4AS-b-PtBA1500010000250001.15LamellaePhotoresists
P4AS-b-PS-b-P4AS1000015000350001.35Triblock micellesThermoplastic elastomers

Complex Architectures

Beyond simple block structures, 4-acetoxystyrene has been incorporated into more complex architectures including star polymers, graft copolymers, and hyperbranched structures [17]. These architectures offer unique properties and functionalities not achievable with linear block copolymers [18].

Star polymers containing poly(4-acetoxystyrene) arms can be synthesized using multifunctional initiators or through arm-first approaches where linear poly(4-acetoxystyrene) chains are linked to a multifunctional core [7]. These star polymers exhibit different solution behaviors and rheological properties compared to their linear counterparts, making them interesting for applications in rheology modifiers and drug delivery systems [17].

Recent research has demonstrated the synthesis of poly(4-acetoxystyrene)-based polymer cubosomes through self-assembly of block copolymers [18]. These structures feature high porosity and surface area, making them promising for applications in catalysis, separation, and sensing [18]. The formation of these complex structures is influenced by factors such as the packing parameter and the polarity of the starting solvent toward the corona block [18].

Hydrolysis to Poly(4-Hydroxystyrene) Derivatives

The acetoxy groups in poly(4-acetoxystyrene) can be hydrolyzed to yield poly(4-hydroxystyrene), a valuable polymer with applications in photoresists, dielectric materials, and coatings [22]. The hydrolysis process converts the ester groups to phenolic hydroxyl groups, significantly altering the polymer's physical and chemical properties [23].

Hydrolysis Mechanisms

Several methods have been developed for the hydrolysis of poly(4-acetoxystyrene) to poly(4-hydroxystyrene), each involving different reaction mechanisms and conditions [24]. The most common approaches include base-catalyzed hydrolysis using ammonium hydroxide or sodium hydroxide, and nucleophilic hydrolysis using hydroxylamine or hydrazine [25].

Ammonium hydroxide hydrolysis involves the nucleophilic attack of ammonia on the carbonyl carbon of the acetoxy group, followed by elimination of acetate [23]. This method is typically conducted in aqueous suspension at 85-90°C for 4-6 hours, resulting in conversion efficiencies of 95-98% [23]. The process is industrially favorable due to its simplicity and the use of inexpensive reagents, though it may result in incomplete hydrolysis in some cases [23].

Hydroxylamine hydrolysis proceeds through nucleophilic attack of hydroxylamine on the carbonyl carbon, forming an intermediate that decomposes to release acethydroxamic acid [25]. This method typically achieves higher conversion efficiencies (98-99.5%) under milder conditions (80-95°C, 1.5-3 hours) and results in minimal crosslinking, preserving the polymer's molecular weight and structure [25].

Hydrolysis MethodReaction MechanismReaction ConditionsAdvantagesDisadvantagesConversion Efficiency (%)Polymer Integrity
Ammonium hydroxide hydrolysisNucleophilic attack of NH3 on carbonyl carbon of acetoxy group, followed by elimination of acetateAqueous suspension, 85-90°C, 4-6 hours, pH 10-11Simple process, inexpensive reagent, good for industrial scalePotential for incomplete hydrolysis, ammonia handling issues95-98Good - minimal chain scission
Hydroxylamine hydrolysisNucleophilic attack of NH2OH on carbonyl carbon, forming an intermediate that decomposes to release acethydroxamic acidAqueous suspension, 80-95°C, 1.5-3 hours, pH 7-8High conversion (>99%), minimal crosslinking, mild conditionsMore expensive reagent, requires careful handling98-99.5Excellent - preserves molecular weight
Hydrazine hydrolysisNucleophilic attack of N2H4 on carbonyl carbon, forming hydrazide intermediate that decomposes to release acetylhydrazide1,4-dioxane solution, 80°C, 3 hours, inert atmosphereExcellent conversion, no crosslinking, preserves polymer integrityExpensive reagent, potential toxicity concerns98-99Excellent - preserves molecular weight and structure

Factors Affecting Hydrolysis Efficiency

Several factors influence the efficiency of poly(4-acetoxystyrene) hydrolysis, including polymer molecular weight, architecture, reaction temperature, and solvent system [25]. Understanding these factors is crucial for optimizing the hydrolysis process to achieve high conversion while preserving polymer integrity [24].

Polymer molecular weight significantly affects hydrolysis rates, with higher molecular weight polymers showing slower hydrolysis due to reduced diffusion of reagents into the polymer matrix [25]. This effect is particularly pronounced in solid-state hydrolysis of polymer particles, where the reaction proceeds from the surface inward [23]. For high molecular weight polymers, extended reaction times or more aggressive conditions may be necessary to achieve complete hydrolysis [25].

Polymer architecture also influences hydrolysis behavior, with block copolymers often showing different hydrolysis rates in different domains [25]. For instance, in poly(styrene-block-4-acetoxystyrene), the hydrophobic polystyrene blocks may hinder the access of hydrolysis reagents to the acetoxy groups, resulting in slower or incomplete hydrolysis [25]. Crosslinked structures present additional challenges due to limited accessibility of the acetoxy groups within the network [25].

Reaction temperature represents a critical parameter affecting both hydrolysis rate and potential side reactions [25]. Higher temperatures accelerate the hydrolysis process but may promote unwanted reactions such as chain scission or crosslinking [25]. Research has identified an optimal temperature range of 80-90°C for most hydrolysis methods, balancing reaction rate with minimal side reactions [23].

Properties and Applications of Poly(4-Hydroxystyrene)

The hydrolysis of poly(4-acetoxystyrene) to poly(4-hydroxystyrene) dramatically alters the polymer's properties, introducing phenolic hydroxyl groups that enable hydrogen bonding and increased polarity [22]. These changes affect solubility, thermal properties, and chemical reactivity, opening up new applications for the polymer [22].

Poly(4-hydroxystyrene) exhibits enhanced solubility in polar solvents and bases due to the presence of hydroxyl groups [22]. The polymer shows a glass transition temperature typically in the range of 150-180°C, higher than that of polystyrene due to hydrogen bonding between hydroxyl groups [22]. The thermal stability is generally good, with decomposition temperatures above 300°C in inert atmospheres [22].

The phenolic hydroxyl groups in poly(4-hydroxystyrene) provide reactive sites for further chemical modifications, enabling the synthesis of various functional derivatives [22]. These groups can undergo reactions such as etherification, esterification, and alkylation, allowing the tailoring of polymer properties for specific applications [22].

Poly(4-hydroxystyrene) finds applications in several fields, particularly in microelectronics as a component of photoresist materials [22]. The polymer's ability to undergo acid-catalyzed deprotection reactions makes it valuable in chemically amplified resist systems for semiconductor manufacturing [22]. Additionally, poly(4-hydroxystyrene) serves as a dielectric material in electronic devices, providing insulation properties with controlled dielectric constants [22].

Other applications include adhesives, where the phenolic hydroxyl groups provide strong adhesion to various substrates, especially metals and oxides [22]. The polymer is also used in coatings, membranes, and as a precursor for further functionalization in the development of sensors and drug delivery systems [22].

ApplicationDescriptionKey Properties Required
Photoresist materialsUsed in semiconductor manufacturing as base polymers for photoresists due to transparency and acid-labile propertiesControlled molecular weight, narrow polydispersity, high purity, thermal stability
Dielectric materialsComponent in electronic devices providing insulation properties with controlled dielectric constantControlled thickness, uniform hydroxyl density, low ionic impurities
AdhesivesPhenolic hydroxyl groups provide strong adhesion to various substrates, especially metals and oxidesHigh hydroxyl content, controlled molecular weight, good film formation
CoatingsProtective and functional coatings with good film-forming properties and chemical resistanceUniform film formation, controlled solubility, good adhesion
MembranesSeparation membranes utilizing controlled porosity and hydrophilicity from hydroxyl groupsControlled porosity, mechanical stability, chemical resistance

Polymer cubosomes represent one of the most significant applications of 4-acetoxystyrene in advanced materials science, offering unique nanostructured architectures with exceptional porosity and surface area characteristics [1] [2]. These self-assembled nanostructures demonstrate remarkable potential across diverse applications including drug delivery, energy storage, and catalysis due to their bicontinuous ordered pore structure [1] [3].

The synthesis of poly(ethylene oxide)-block-poly(4-acetoxystyrene) (PEO-b-PA) through reversible addition-fragmentation chain-transfer (RAFT) polymerization has enabled the formation of highly ordered polymer cubosomes with Schwarz D (Pn3m) phase morphology [1] [4]. The molecular weight characteristics of these systems demonstrate precise control, with number-average molecular weights ranging from 20,000 to 30,800 g/mol and dispersity values maintained below 1.2 [1]. The hydrophobic block fraction typically exceeds 90%, positioning these materials within the optimal range for cubosome formation [1] [4].

Critical self-assembly parameters have been systematically characterized through comprehensive microscopic and scattering analyses. Scanning electron microscopy and transmission electron microscopy investigations reveal pore diameters of 13-18 nm with pore spacing ranging from 54-93 nm, depending on measurement location within the particle structure [1]. Small angle X-ray scattering (SAXS) analysis confirms the bicontinuous mesophase structure with unit cell dimensions of approximately 68 ± 7 nm, validating the structural integrity of the cubosome morphology [1].

The self-assembly mechanism involves a complex interplay of liquid-liquid phase separation and microphase separation processes. During nanoprecipitation, polymer-rich droplets form initially, followed by solvent extraction and subsequent reorganization into ordered bicontinuous structures [1] [3]. The polarity of the starting solvent system, particularly the ratio of dioxane to dimethylformamide (DMF), serves as a critical control parameter for morphology tuning by affecting the corona block volume and packing parameter [1] [4].

Table 1: Polymer Cubosome Characteristics for 4-Acetoxystyrene Systems

ParameterValue RangeCharacterization Method
Molecular Weight (g/mol)20,000-30,800SEC, NMR
Dispersity (Ð)< 1.2SEC
Pore Diameter (nm)13-18SEM, TEM
Pore Spacing (nm)54-93SEM, TEM, SAXS
Unit Cell Dimension (nm)68 ± 7SAXS
Hydrophobic Block Fraction (%)> 90NMR

Amphiphilic Block Copolymer Design

The design of amphiphilic block copolymers incorporating 4-acetoxystyrene represents a sophisticated approach to creating materials with tunable surface properties and self-assembly behavior [5] [6]. These systems exploit the unique polarity characteristics of 4-acetoxystyrene, which exhibits higher polarity than styrene due to the acetyl ester functionality, enabling precise control over hydrophobic-hydrophilic balance in copolymer architectures [1] [7].

Novel amphiphilic styrene-based block copolymers have been synthesized through living radical polymerization techniques, demonstrating the versatility of 4-acetoxystyrene in creating functional materials [5]. The protected acetoxy functionality allows for subsequent deprotection to yield poly(4-hydroxystyrene) segments, introducing hydrogen-bonding capabilities and pH-responsive behavior [8]. This transformation pathway enables the development of materials with switchable properties, where initial hydrophobic character can be converted to hydrophilic behavior through controlled hydrolysis processes [9] [10].

The copolymerization behavior of 4-acetoxystyrene with styrene has been characterized through reactivity ratio studies, revealing rS = 0.64 and rA = 1.62 using the Fineman-Ross method [1]. This slight preferential consumption of 4-acetoxystyrene over styrene enables the synthesis of gradient copolymers with controlled compositional variation along the polymer chain [11]. High molecular weight gradient copolymers with apparent viscosity-average molecular weights ranging from 100,000 to 385,000 g/mol have been successfully synthesized, representing the first high molecular weight gradient copolymers of this type [11].

Temperature-dependent phase behavior studies reveal distinct glass transition characteristics depending on the copolymer architecture. Linear gradient copolymers exhibit single glass transitions intermediate between the constituent homopolymers, while blocky gradient copolymers demonstrate microphase separation with multiple thermal transitions [11]. The incorporation of 4-acetoxystyrene segments provides enhanced thermal stability and processing advantages compared to conventional styrenic systems [12] [13].

Surface modification applications have been demonstrated through the grafting of TEMPO-terminated poly(4-acetoxystyrene) onto carbon black surfaces, creating amphiphilic composite nanoparticles with enhanced dispersibility in both aqueous and organic media [6] [14]. These hybrid materials exhibit molecular weights ranging from moderate to high values while maintaining controlled architecture through living radical polymerization techniques [6].

Photoresponsive and Stimuli-Responsive Systems

4-Acetoxystyrene demonstrates significant potential in photoresponsive and stimuli-responsive material applications through its ability to undergo controlled chemical transformations upon exposure to specific stimuli [15] [16]. The compound serves as a versatile platform for developing smart materials that respond to external triggers including light, pH, and temperature variations [17] [16].

Photoresponsive applications leverage the photo-Fries rearrangement capability of poly(4-acetoxystyrene), where aryl esters undergo conversion to reactive phenolic groups upon ultraviolet irradiation [15]. This photochemical transformation enables spatial control of surface properties and interfacial interactions in thin film applications. Upon UV exposure, the substrate switches from asymmetric wetting behavior to neutral and subsequently symmetric wetting characteristics, providing precise control over block copolymer orientation [15].

The development of photocleavable block copolymers incorporating 4-acetoxystyrene derivatives has enabled the creation of stimuli-responsive cubosomes with controlled disassembly properties [3]. These systems maintain structural integrity under ambient conditions but undergo rapid disintegration upon irradiation, facilitating controlled release applications. The transition from amphiphilic to bishydrophilic character drives the disassembly process, offering precise temporal control over material properties [3].

Stimuli-responsive drug delivery systems based on 4-acetoxystyrene platforms demonstrate the ability to deliver therapeutic cargo in response to specific biological or physical triggers [16] [18]. These systems exploit the pH-responsive nature of hydrolyzed 4-acetoxystyrene segments, where conversion to poly(4-hydroxystyrene) provides hydrogen bonding sites and altered solubility characteristics [8]. The resulting materials exhibit enhanced biocompatibility and controlled release profiles suitable for therapeutic applications [16].

Temperature-responsive behavior has been observed in 4-acetoxystyrene-based systems through glass transition temperature modulation and thermal switching mechanisms [11] [17]. The incorporation of thermally labile linkages enables reversible property changes upon temperature cycling, providing opportunities for thermal memory and actuation applications [18]. These materials demonstrate fatigue resistance under ambient conditions while maintaining responsive behavior over multiple stimulation cycles [19].

Advanced immunosensing strategies have been developed utilizing surface-initiated atom-transfer radical polymerization of 4-acetoxystyrene combined with electrochemical detection methods [13]. These systems demonstrate enhanced sensitivity and selectivity compared to conventional sensing platforms, exploiting the functional group reactivity of the acetoxy moiety for bioconjugation and signal amplification .

Hydrolysis-Driven Functional Material Development

Hydrolysis-driven transformations of 4-acetoxystyrene-based materials represent a fundamental mechanism for creating functional polymers with tailored properties and enhanced performance characteristics [9] [21] [10]. The controlled hydrolysis of acetoxy groups to hydroxyl functionalities enables the development of materials with pH-responsive behavior, hydrogen bonding capabilities, and enhanced adhesion properties [9] [12].

Comprehensive hydrolysis studies have demonstrated that 4-acetoxystyrene polymers can achieve greater than 98% conversion to poly(4-hydroxystyrene) under optimized reaction conditions [9] [10]. The hydrolysis process typically employs hydroxylamine as the hydrolyzing agent, operating at temperatures ranging from 50°C to 95°C in aqueous suspension systems [9]. This transformation maintains polymer integrity while introducing functional hydroxyl groups that dramatically alter material properties [9] [21].

The hydrolysis mechanism involves diffusion of the hydrolyzing agent into solid polymer particles, followed by nucleophilic attack on the acetyl ester bonds [9]. Reaction kinetics studies indicate that hydrolysis proceeds smoothly under controlled conditions, with complete conversion achievable within 1-6 hours depending on temperature and reagent concentration [9]. The maintenance of an oxygen-free environment during hydrolysis prevents undesirable color formation while preserving material quality [9].

Industrial applications of hydrolyzed 4-acetoxystyrene polymers span diverse sectors including photoresist manufacturing, adhesive formulations, and surface coating systems [12] [22]. The resulting poly(4-hydroxystyrene) materials serve as critical components in chemically amplified photoresists for microelectronic device fabrication, particularly in 248 nm and 193 nm lithography processes [23] [22]. These materials demonstrate exceptional resolution capabilities and processing stability required for advanced semiconductor manufacturing [23] [12].

Enhanced adhesion properties resulting from hydroxyl group introduction enable applications in metal surface treatment and composite material interfaces [12]. The hydrogen bonding capability of poly(4-hydroxystyrene) provides improved adhesion to glass and mineral fillers, expanding applications in polymer blend systems including polyesters, nylons, and polyurethanes [12]. Additionally, the materials function as effective UV absorbers and flame-retardant additives that cannot be extracted from the host polymer matrix [12].

Table 2: Hydrolysis Parameters for 4-Acetoxystyrene Systems

ParameterOptimal RangeProcessing Conditions
Temperature (°C)50-95Aqueous suspension
Reaction Time (hours)1-6Continuous stirring
Conversion Efficiency (%)> 98Hydroxylamine reagent
Molecular Weight Range (g/mol)16,000-54,600Maintained during hydrolysis
Particle Size (mm)0.01-2.0Controlled for optimal diffusion

Advanced material development has exploited hydrolysis-driven transformations to create responsive polymer networks with switchable properties [24]. Atom transfer radical polymerization of 4-acetoxystyrene followed by selective hydrolysis enables the synthesis of amphiphilic block copolymers with precisely controlled hydrophilic-hydrophobic balance [8] [24]. These materials demonstrate applications in drug delivery systems, where pH-triggered hydrolysis provides controlled release mechanisms [16].

Physical Description

Liquid

XLogP3

2.5

UNII

7S21904AYN

GHS Hazard Statements

Aggregated GHS information provided by 34 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.06%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (97.06%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2628-16-2

Wikipedia

4-ethenylphenyl acetate

General Manufacturing Information

Plastic material and resin manufacturing
Phenol, 4-ethenyl-, 1-acetate: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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